molecular formula C13H19NO B3851573 1-(2-phenylethyl)piperidin-3-ol

1-(2-phenylethyl)piperidin-3-ol

Cat. No.: B3851573
M. Wt: 205.30 g/mol
InChI Key: JBVQWOPQNKMKGR-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)piperidin-3-ol is a piperidine derivative characterized by a phenethyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the 3-position. This structural motif confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry.

Key applications and findings include:

  • Sphingosine Kinase 1 (SK1) Inhibition: In a 2013 study, 1-(4-octylphenethyl)piperidin-3-ol (RB-019) demonstrated 6.1-fold selectivity for SK1 over SK2, highlighting the importance of the hydroxyl group's position (3 vs. 4) in modulating enzyme specificity .
  • Structural Analogues in Drug Design: Derivatives like 4-Methoxybutyrylfentanyl (a fentanyl analogue) share the 2-phenylethyl-piperidine scaffold, emphasizing its versatility in targeting diverse biological pathways, including opioid receptors .

Properties

IUPAC Name

1-(2-phenylethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-7-4-9-14(11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVQWOPQNKMKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst can yield 3-arylpiperidines . Another method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production of piperidine derivatives often involves continuous flow reactions and the use of efficient catalysts to ensure high yields and purity. The use of microwave irradiation and alkaline aqueous media for cyclocondensation reactions is also a practical approach for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium or rhodium catalysts is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Scientific Research Applications

1-(2-phenylethyl)piperidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Position of Hydroxyl Group

  • 1-(4-Octylphenethyl)piperidin-4-ol (RB-005): The hydroxyl group at the 4-position results in 15.0-fold SK1/SK2 selectivity, compared to 6.1-fold for the 3-hydroxy analogue (RB-019). This suggests that minor positional changes significantly alter binding interactions .

Nitrogen-Bound Substituents

  • 1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine : Incorporation of a benzodioxole group enhances aromatic stacking interactions, a feature absent in 1-(2-phenylethyl)piperidin-3-ol .
  • 1-(3-Amino-propyl)-piperidin-3-ol: The addition of an amino-propyl chain introduces basicity, which may improve membrane permeability but requires careful handling due to reactive amine groups .

Piperidine vs. Pyrrolidine Scaffolds

Functional Group Additions

  • 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol : The oxadiazole group introduces hydrogen-bonding capacity, improving interactions with polar enzyme active sites compared to the simpler phenethyl derivative .
  • 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol: A chloropyrimidinyl group enhances electrophilicity, making this compound a candidate for covalent binding strategies in antiviral therapies .

Comparative Data Tables

Table 1: Selectivity of Piperidin-3-ol vs. Piperidin-4-ol Derivatives

Compound SK1/SK2 Selectivity Key Structural Feature Reference
RB-019 (3-hydroxy) 6.1-fold 3-OH, 4-octylphenethyl
RB-005 (4-hydroxy) 15.0-fold 4-OH, 4-octylphenethyl

Table 2: Antiviral Analogues Targeting Spike Proteins

Compound Target Protein Binding Similarity to HCQ/CQ Safety Profile Reference
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol SARS-CoV-2 spike HCQ-like Augmented

Key Research Findings

Hydroxyl Position Dictates Selectivity : The 3-hydroxy configuration in this compound favors moderate SK1 selectivity, while 4-hydroxy analogues (e.g., RB-005) achieve higher specificity due to altered hydrogen-bonding networks .

Phenethyl Group Enhances Lipophilicity : The phenethyl moiety improves membrane penetration, critical for central nervous system (CNS) targeting, as seen in fentanyl derivatives .

Heterocyclic Modifications Improve Solubility : Pyridinyl or oxadiazole substituents mitigate the hydrophobicity of the parent compound, expanding therapeutic applicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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